molecular formula C7H2Br2O2S2 B1530540 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid CAS No. 1024594-86-2

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

Cat. No. B1530540
M. Wt: 342 g/mol
InChI Key: LZZZIBXZKLAXSO-UHFFFAOYSA-N
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Description

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is a useful intermediate in the preparation of thiophene-based copolymers for photovoltaic applications .


Molecular Structure Analysis

The molecular weight of 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is 344.05 . The linear formula is C7H2Br2O2S2 . The IUPAC name is 4,6-dibromo-1,5-dihydro-1lambda3,5lambda3-thieno[3,4-b]thiophene-2-carboxylic acid .


Physical And Chemical Properties Analysis

The physical form of 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid is solid . It should be stored in a refrigerator .

Scientific Research Applications

  • Scientific Field: Organic Chemistry and Material Science

    • Application : This compound is a useful intermediate in the preparation of thiophene-based copolymers for photovoltaic applications . It’s also used in the synthesis of low band gap polymer semiconductors such as PTB-7 and PCE10 (also called PTB7-Th or PBDTTT-EFT) for OFETs, OLED, PLED and OPV applications .
  • Scientific Field: Medicinal Chemistry

    • Application : Thiophene-based analogs, which could potentially include “4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid”, have been studied by a growing number of scientists as a potential class of biologically active compounds .
  • Scientific Field: Synthesis of Complex Molecules

    • Application : This compound can be used as a building block in the synthesis of more complex molecules . It’s often used in the field of organic chemistry where it can be reacted with other substances to form desired products.
  • Scientific Field: Development of Eye Drops

    • Application : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops . Although not directly related to “4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid”, it shows the potential of thiophene-based compounds in medicinal applications.
  • Scientific Field: Synthesis of Complex Molecules

    • Application : This compound can be used as a building block in the synthesis of more complex molecules . It’s often used in the field of organic chemistry where it can be reacted with other substances to form desired products.
  • Scientific Field: Development of Eye Drops

    • Application : Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops . Although not directly related to “4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid”, it shows the potential of thiophene-based compounds in medicinal applications.

Safety And Hazards

The safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4,6-dibromothieno[2,3-c]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2O2S2/c8-5-2-1-3(7(10)11)12-4(2)6(9)13-5/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZZIBXZKLAXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C(SC(=C21)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736450
Record name 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid

CAS RN

1024594-86-2
Record name 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Varlıoğlu - 2017 - open.metu.edu.tr
Thienothiophene based moities are widely investigated for organic solar cell applications. In this study, after synthesizing 2-ethylhexyl 4,6-dibromothieno [3,4-b]thiophene-2-carboxylate …
Number of citations: 2 open.metu.edu.tr
D Zhu, L Sun, X Bao, S Wen, L Han, C Gu, J Guo… - RSC …, 2015 - pubs.rsc.org
A new acceptor S-alkyl thieno[3,4-b]thiophene-2-carbothioate-based acceptor (TTS) was firstly developed via easy of synthesis and applied in the construction of donor–acceptor (D–A) …
Number of citations: 5 pubs.rsc.org
H Heo, H Kim, D Lee, S Jang, L Ban, B Lim… - …, 2016 - ACS Publications
A regioregular D 1 -AD 2 -A terpolymer PDTSTTBDT incorporating dithieno[3,2-b:2′,3′-d]silole (DTS, D 1 ) and benzo[1,2-b:4,5-b]dithiophene (BDT, D 2 ) units with perfectly …
Number of citations: 54 pubs.acs.org
T Yamamoto, T Ikai, M Kuzuba, T Kuwabara… - …, 2011 - ACS Publications
Polymer solar cells (PSCs) have been attracting much interest because of their advantages; they are low cost, lightweight, and flexible and have the potential for the production of large-…
Number of citations: 32 pubs.acs.org
D Qian, Q Xu, X Hou, F Wang, J Hou… - Journal of Polymer …, 2013 - Wiley Online Library
Novel bromine‐functionalized photocrosslinkable low‐bandgap copolymers, PBDTTT‐Br25 and PBDTTT‐Br50, are synthesized via Stille cross‐coupling polymerization for the purpose …
Number of citations: 27 onlinelibrary.wiley.com
P Morvillo, R Diana, C Fontanesi, R Ricciardi… - Polymer …, 2014 - pubs.rsc.org
In this paper we present the synthesis and characterization of two novel copolymers obtained from a bithiophene unit carrying octylsulfanyl side chains and thienothiophene units …
Number of citations: 26 pubs.rsc.org
Y Liang - 2009 - search.proquest.com
A series of novel semiconducting polymers based on thieno [3, 4-b] thiophene has been developed for photovoltaic application. Through controlling the structural and electronic …
Number of citations: 0 search.proquest.com
D Zhu, X Bao, D Ouyang, J Wang, X Yuan, Q Wang… - Nano Energy, 2017 - Elsevier
It has been proven that the introduction of F atom and the replacement of alkyl side-chain with alkylthio substituent could be the effective side-chain strategies, to obtain the deep highest …
Number of citations: 28 www.sciencedirect.com
T Xu - 2013 - search.proquest.com
Organic solar cells are emerging as a potential solution to address the energy issue in the future. Functional materials that can achieve high performance are the main topics in my thesis…
Number of citations: 2 search.proquest.com
TA Clem - 2010 - search.proquest.com
This work describes the synthesis, and study of new organic and organometallic compounds designed to possess modified excited states for applications in electronic devices, with a …
Number of citations: 3 search.proquest.com

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